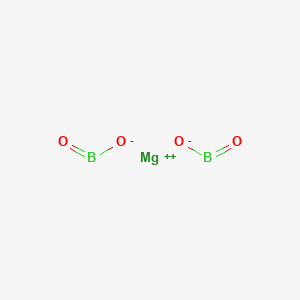

Magnesium metaborate

Description

Properties

CAS No. |

13703-82-7 |

|---|---|

Molecular Formula |

BHMgO2 |

Molecular Weight |

68.13 g/mol |

IUPAC Name |

magnesium;oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Mg/c2-1-3;/h2H; |

InChI Key |

HQCBAFKYAKASCM-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].B(=O)[O-].[Mg+2] |

Canonical SMILES |

B(=O)O.[Mg] |

Other CAS No. |

13767-68-5 |

Pictograms |

Irritant |

Related CAS |

12007-62-4 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Borates

For Researchers, Scientists, and Drug Development Professionals

Introduction to Magnesium Borate (B1201080) Crystal Structures

Magnesium borates are a class of inorganic compounds with diverse crystal structures and properties, making them materials of interest in ceramics, glasses, and potentially as additives in pharmaceutical formulations.[1] The precise arrangement of atoms within the crystal lattice dictates the physicochemical properties of these materials. Therefore, a thorough crystal structure analysis is paramount for understanding their behavior and unlocking their full potential. Techniques such as single-crystal X-ray diffraction and powder X-ray diffraction are instrumental in elucidating these atomic arrangements.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves sample preparation, data collection, and structure solution and refinement. The two primary techniques used for this purpose are single-crystal X-ray diffraction and powder X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique that provides highly accurate and detailed information about the crystal structure, including unit cell dimensions, space group, and atomic positions.

Methodology:

-

Crystal Growth and Selection: High-quality single crystals of the magnesium borate compound are grown using methods such as flux growth, hydrothermal synthesis, or slow evaporation from a solution. A suitable crystal, typically 0.1-0.3 mm in size and free of defects, is selected under a microscope.

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various orientations. The diffracted X-rays are collected by a detector, generating a unique diffraction pattern.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

Powder X-ray diffraction is used when suitable single crystals cannot be obtained. It provides information about the phase purity, crystal system, and lattice parameters of a crystalline material. When combined with Rietveld refinement, it can also be used for structure determination and refinement.

Methodology:

-

Sample Preparation: A polycrystalline sample of the magnesium borate is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. A monochromatic X-ray beam is scanned over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.

-

Phase Identification: The resulting diffraction pattern is compared to databases, such as the Powder Diffraction File (PDF), to identify the crystalline phases present in the sample.

-

Rietveld Refinement: If a known or proposed crystal structure model is available, the Rietveld method is used to refine the structural and instrumental parameters. This involves a least-squares fitting of a calculated diffraction pattern to the experimental data. The refinement process yields accurate lattice parameters, atomic positions, and other structural details.

Crystallographic Data of Representative Magnesium Borates

While detailed crystallographic data for magnesium metaborate (B1245444) (MgB₂O₄) is not available, the following tables summarize the crystallographic information for other well-characterized magnesium borate compounds. This data serves to illustrate the type of information obtained from a crystal structure analysis.

Table 1: Crystallographic Data for Orthorhombic Magnesium Borate (Mg₃B₂O₆)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 5.398 |

| b (Å) | 8.416 |

| c (Å) | 4.497 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Data sourced from studies on magnesium borate nanobelts.

Table 2: Crystallographic Data for a Hydrated Magnesium Borate (Mg[B₆O₇(OH)₆]·5H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9887 |

| b (Å) | 21.7935 |

| c (Å) | 7.2079 |

| α (°) | 90 |

| β (°) | 99.8759 |

| γ (°) | 90 |

| Z | 4 |

This data is for a novel magnesium borate mineral synthesized from boron-bearing salt lakes.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental and analytical procedures for crystal structure determination.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Caption: Workflow for Powder X-ray Diffraction.

Conclusion and Future Outlook

The precise determination of crystal structures is fundamental to understanding and utilizing magnesium borate compounds. While this guide outlines the standard and powerful techniques for such analyses, the lack of publicly available, detailed crystallographic data for magnesium metaborate (MgB₂O₄) highlights a gap in the current body of scientific literature. Further research, employing the methodologies described herein, is necessary to fully characterize the crystal structure of MgB₂O₄. Such studies will undoubtedly contribute to a more profound understanding of its properties and may pave the way for its application in various scientific and industrial fields, including drug development where crystalline additives can play a crucial role in formulation stability and performance.

References

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Metaborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium borates are a class of inorganic compounds with diverse industrial applications, including in ceramics, as flame retardants, and in the pharmaceutical industry as additives and buffers.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium metaborate (B1245444) (Mg(BO2)2) and related magnesium borate (B1201080) compounds. It details various synthesis methodologies, including solid-state, hydrothermal, and sol-gel techniques, and outlines the key characterization methods used to determine the physicochemical properties of these materials. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and application of magnesium-based borate materials.

Introduction

Magnesium borates are compounds containing magnesium, boron, and oxygen, and they exist in various stoichiometric forms, including magnesium metaborate (Mg(BO2)2), magnesium orthoborate (Mg3(BO3)2), and various hydrated and complex borates.[3][4] These materials are noted for their high thermal stability, mechanical strength, and, in some cases, thermoluminescent properties.[2] In the pharmaceutical and drug development sectors, magnesium borates are utilized for their buffering capacity and as inert additives in formulations.[1]

This guide focuses on the synthesis and characterization of this compound, providing detailed experimental protocols and a summary of key material properties to aid in its application and further research.

Synthesis Methodologies

Several methods have been developed for the synthesis of magnesium borates, each offering distinct advantages in terms of purity, crystallinity, and morphology of the final product. The choice of synthesis route can significantly influence the material's properties and suitability for specific applications.

Solid-State Synthesis

Solid-state reaction is a conventional and straightforward method for producing magnesium borates. This technique involves the high-temperature reaction of precursor powders, typically an oxide or carbonate of magnesium and a boron source like boric acid or boron oxide.

Experimental Protocol: Solid-State Synthesis of Magnesium Borate

-

Precursor Preparation: Magnesium oxide (MgO) and boric acid (H₃BO₃) are used as the primary precursors. The reactants are weighed in a stoichiometric ratio (e.g., 1:2 molar ratio of MgO to H₃BO₃ for the synthesis of MgB₄O₇, a related magnesium borate).[5]

-

Mixing: The precursor powders are intimately mixed to ensure a homogeneous reaction mixture. This can be achieved by grinding the powders together in an agate mortar or by ball milling.

-

Calcination: The mixed powder is placed in a high-temperature furnace. The calcination temperature and duration are critical parameters that determine the final phase of the magnesium borate. For instance, heating a 1:2 molar ratio of MgO to B₂O₃ (derived from boric acid) at 950°C for 2 hours has been used to form MgB₄O₇.[5]

-

Cooling and Characterization: After the reaction is complete, the furnace is cooled to room temperature, and the resulting product is collected for characterization.

Workflow for Solid-State Synthesis

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under controlled temperature and pressure. This technique is particularly useful for synthesizing hydrated magnesium borates and can offer good control over particle size and morphology.

Experimental Protocol: Hydrothermal Synthesis of Magnesium Borate

-

Precursor Solution Preparation: Magnesium chloride hexahydrate (MgCl₂·6H₂O) and boric acid (H₃BO₃) are common precursors.[6] These are dissolved in deionized water. A precipitating agent, such as sodium hydroxide (B78521) (NaOH), is also prepared as a separate solution.

-

Reaction: The precursor solutions are mixed in a specific order and ratio. For example, solutions of H₃BO₃ and NaOH can be added dropwise to the MgCl₂ solution under vigorous stirring.[7]

-

Hydrothermal Treatment: The resulting slurry is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 100-250°C) for a set duration (e.g., 6-16 hours).[8]

-

Aging and Crystallization: After the hydrothermal reaction, the mixture may be aged at a lower temperature (e.g., 60-95°C) for a period (e.g., 0.5-6 hours) to promote crystallization.[8]

-

Product Recovery: The autoclave is cooled, and the solid product is collected by filtration, washed with deionized water and ethanol (B145695) to remove by-products, and then dried at a moderate temperature (e.g., 60°C).[7]

Workflow for Hydrothermal Synthesis

Sol-Gel Synthesis

The sol-gel method is a low-temperature technique that allows for the synthesis of materials with high purity and homogeneity. It involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a "gel" (a solid network with pores filled with the liquid).

Experimental Protocol: Sol-Gel Synthesis of Magnesium Borate

-

Precursor Solution: Magnesium nitrate (B79036) [Mg(NO₃)₂] and boric acid (H₃BO₃) are dissolved in a solvent, often a mixture of ethanol and water. A complexing agent, such as citric acid, may be added to form a stable sol.[9]

-

Gelation: The sol is heated at a moderate temperature (e.g., 80°C) with continuous stirring to promote the evaporation of the solvent and the formation of a viscous gel.

-

Drying: The gel is dried in an oven at a slightly elevated temperature (e.g., 110°C) to remove the remaining solvent and form a xerogel.[9]

-

Calcination: The dried xerogel is calcined at a higher temperature to decompose the organic components and form the final magnesium borate product. The calcination temperature determines the phase of the magnesium borate; for example, calcination at 750°C can yield MgB₄O₇, while 950°C can produce Mg₂B₂O₅.[10]

Workflow for Sol-Gel Synthesis

Characterization Techniques

A variety of analytical techniques are employed to characterize the structural, morphological, and thermal properties of synthesized magnesium borates.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in a material and for determining its crystal structure. The diffraction pattern is a unique fingerprint of a crystalline solid.

Data Presentation: XRD Data for Magnesium Borates

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS Card No. |

| Mg₃B₂O₆ | Orthorhombic | Pnma | a=5.40, b=8.42, c=4.51 | 38-1475[9] |

| Mg₂B₂O₅ | Monoclinic | P2₁/c | a=9.20, b=3.13, c=12.30, β=104.26° | 86-0531[11] |

| MgB₄O₇ | Monoclinic | C2/c | a=13.72, b=7.95, c=8.60, β=90.0° | 31-0787 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of magnesium borates, FTIR is particularly useful for identifying the coordination of boron atoms (trigonal BO₃ or tetrahedral BO₄ units).

Data Presentation: FTIR Peak Assignments for Magnesium Borates

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1300 - 1500 | Asymmetric stretching of trigonal BO₃ units | [12] |

| 1020, 1150, 1280 | Asymmetric stretching of tetrahedral BO₄ units | [12] |

| 630 - 910 | Bending modes of trigonal and tetrahedral boron | [12] |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is based on the inelastic scattering of monochromatic light. Raman spectroscopy is also sensitive to the vibrational modes of borate networks and can provide valuable structural information.

Data Presentation: Raman Peak Assignments for Borate Compounds

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1121, 1136, 1143 | In-plane bending vibrations of trigonal boron | [13] |

| 1009 | B-O stretching vibration of B₇O₁₃ units | [13] |

| 415, 494, 621, 671 | Trigonal and tetrahedral borate bending modes | [13] |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Data Presentation: Thermal Analysis Data for a Magnesium Borate Mixture

| Temperature Range (°C) | Event | Mass Loss (%) | DSC Peak | Reference |

| 50 - 400 | Decomposition of H₃BO₃ and dehydration | Continuous loss | Endothermic peaks at ~80, 130, 280°C | [2] |

| ~440 | Melting of B₂O₃ | - | Endothermic | [2] |

| ~630 | Formation of Mg₂B₂O₅ | - | Exothermic | [2] |

| ~801 | Melting of NaCl (flux) | - | Endothermic | [2] |

Note: This data is for a reaction mixture for the synthesis of magnesium borate whiskers and not for the pure compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful microscopy techniques used to visualize the morphology, particle size, and microstructure of materials. SEM provides high-resolution images of the surface of a sample, while TEM allows for the imaging of the internal structure of a material at the nanoscale.

Qualitative Description of Morphology:

Synthesized magnesium borates can exhibit a variety of morphologies depending on the synthesis method. These include nanorods, nanowires, nanobelts, and whisker-like structures.[6][8][14] The dimensions of these structures can range from tens to hundreds of nanometers in diameter and several micrometers in length.

Signaling Pathways and Logical Relationships

While this compound is an inorganic compound and does not directly participate in biological signaling pathways in the same way as a drug molecule, its synthesis involves a series of chemical transformations that can be represented as a logical flow. The following diagram illustrates a generalized logical relationship for the formation of a magnesium borate from its precursors.

Logical Relationship for Magnesium Borate Formation

Conclusion

The synthesis and characterization of this compound and related magnesium borates are of significant interest due to their wide range of applications. This technical guide has provided an overview of the primary synthesis methods, including solid-state, hydrothermal, and sol-gel routes, complete with detailed experimental protocols and workflow diagrams. Furthermore, it has outlined the key characterization techniques and presented available quantitative data in a structured format. While specific crystallographic and thermal data for pure, anhydrous this compound (Mg(BO2)2) remains elusive in the public domain, the information provided for closely related magnesium borate compounds offers a strong foundation for researchers and professionals in this field. Further research is warranted to fully elucidate the properties of pure this compound and to explore its full potential in various applications, including pharmaceuticals and advanced materials.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. eezfan.home.ece.ust.hk [eezfan.home.ece.ust.hk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Properties of Magnesium Metaborate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of magnesium metaborate (B1245444) compounds. Due to their notable thermal stability, these materials are of significant interest in various scientific and industrial applications, including ceramics and flame retardants. This document details available quantitative data, outlines experimental protocols for thermal analysis, and describes common synthesis methodologies.

Thermal Properties of Magnesium Metaborate Compounds

The thermal behavior of materials is characterized by several key properties, including thermal expansion, specific heat capacity, and thermal conductivity. While extensive research has been conducted on the synthesis and structural characterization of magnesium borates, comprehensive experimental data on their thermal properties is not widely available in the public domain. This guide summarizes the currently accessible information.

Thermal Expansion

The coefficient of thermal expansion (CTE) quantifies the dimensional change of a material in response to a temperature variation. For anisotropic materials, the CTE can differ along different crystallographic axes.

One of the well-characterized magnesium metaborates is magnesium borate, Mg₃B₂O₆ (Kotoite). Its thermal expansion has been studied using high-temperature X-ray diffraction. The compound exhibits anisotropic thermal expansion, with the coefficients along the a, b, and c crystallographic axes, as well as the volumetric CTE, presented in the table below.

Table 1: Coefficient of Thermal Expansion for Mg₃B₂O₆

| Temperature (°C) | α_a_ (x 10⁻⁶ °C⁻¹) | α_b_ (x 10⁻⁶ °C⁻¹) | α_c_ (x 10⁻⁶ °C⁻¹) | α_V_ (x 10⁻⁶ °C⁻¹) |

| 25 | 13.0(5) | 8.5(5) | 8.0(5) | 30(1) |

| 1100 | 20.0(5) | 13.0(5) | 13.0(5) | 46(1) |

Data sourced from a 2019 study on the thermal expansion of Mg₃B₂O₆ borate.[1]

Specific Heat Capacity and Thermal Conductivity

Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to assess the thermal stability of materials. Studies on kotoite (Mg₃B₂O₆) have shown that it is thermally stable up to approximately 1380°C.[2] The melting point of kotoite is reported to be around 1340°C.[5] For suanite (Mg₂B₂O₅), thermal analysis indicates a melting point of approximately 1353-1360°C.[3] this compound (MgB₂O₄) has a reported melting point of 988°C for the anhydrous compound.[6]

Experimental Protocols

The determination of thermal properties requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring the key thermal properties discussed in this guide.

Synthesis of this compound Compounds

Several methods are employed for the synthesis of this compound powders, including solid-state reaction, hydrothermal synthesis, and the molten salt method. A generalized workflow for a solid-state synthesis is presented below.

References

magnesium metaborate chemical formula and properties

Magnesium metaborate (B1245444) is an inorganic compound with applications spanning the pharmaceutical industry, materials science, and chemical synthesis. This guide provides a comprehensive overview of its chemical formula, properties, and synthesis, tailored for researchers, scientists, and drug development professionals.

Chemical Formula and Nomenclature

Magnesium metaborate is most commonly represented by the chemical formula Mg(BO₂)₂ . The anhydrous form has the molecular formula B₂MgO₄ . It is also referred to as magnesium diborate. The CAS Registry Number for this compound is 13703-82-7. Hydrated forms of this compound also exist, such as this compound monohydrate, with the formula Mg(BO₂)₂·H₂O.

Chemical and Physical Properties

This compound is a white, crystalline solid, appearing as a colorless orthorhombic crystal or a white powder. It is a stable compound that does not readily decompose at high temperatures. While only slightly soluble in water, it is soluble in acids. This compound exhibits good heat resistance, a large elastic coefficient, and resistance to corrosion and wear.

The key quantitative properties of anhydrous this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | B₂MgO₄ |

| Molar Mass | 109.92 g/mol |

| Density | 2.300 g/cm³ |

| Melting Point | 988 °C |

| Boiling Point | 162 °C (at 101,325 Pa) |

| Vapor Pressure | 0.036 Pa at 25 °C |

| Water Solubility | Slightly soluble |

Experimental Protocols for Synthesis

Several methods have been established for the synthesis of this compound and related compounds. The following sections detail the methodologies for key experimental protocols.

This method relies on the reaction between sodium metaborate tetrahydrate and magnesium chloride in an aqueous solution to precipitate this compound monohydrate.

Protocol:

-

Add sodium metaborate tetrahydrate (NaBO₂·4H₂O), magnesium chloride (MgCl₂), and a specific amount of water to a reaction kettle.

-

Heat the mixture, which will lead to the formation of a white precipitate of this compound.

-

Filter the resulting slurry to separate the precipitate.

-

Wash the collected precipitate with water to remove any soluble impurities.

-

Dry the washed product to obtain the final this compound product.

The overall chemical reaction is: 2NaBO₂·4H₂O + MgCl₂ → Mg(BO₂)₂·H₂O + 2NaCl + 7H₂O

This compound can also be prepared through the reaction of boric acid with magnesium hydroxide (B78521).

Protocol:

-

Combine magnesium hydroxide (Mg(OH)₂) and boric acid (H₃BO₃) in a suitable reaction vessel.

-

Allow the reactants to react, typically with stirring and potentially gentle heating to drive the reaction to completion.

-

The reaction yields this compound and water.

-

Isolate the solid product through filtration and dry to obtain pure this compound.

The chemical equation for this reaction is: Mg(OH)₂ + 2H₃BO₃ → Mg(H₃BO₃)₂ + 2H₂O

This high-temperature method is employed to synthesize magnesium borate (B1201080) whiskers (Mg₂B₂O₅) using a molten salt medium which facilitates the reaction between magnesium oxide and boron trioxide.

Protocol:

-

Prepare a mixture of magnesium hydroxide (Mg(OH)₂) and boric acid (H₃BO₃) with a specific molar ratio (e.g., B/Mg ratio of 1.5:1), along with a salt such as sodium chloride (NaCl) which will serve as the molten medium.

-

Heat the mixture in an electric furnace. Between 100-250 °C, boric acid decomposes to boron trioxide (B₂O₃) and water. In the same temperature range, magnesium hydroxide decomposes to magnesium oxide (MgO) and water.

-

Continue heating to above the melting point of B₂O₃ (~450 °C) and NaCl (~801 °C).

-

At approximately 630 °C, an exothermic reaction occurs where MgO particles dissolve in the molten mixture and react with B₂O₃ to form Mg₂B₂O₅ whiskers.

-

Maintain the reaction at a target temperature (e.g., 800 °C) for a set duration (e.g., 2 hours) to allow for whisker growth.

-

After cooling, the molten salt can be dissolved in water to isolate the magnesium borate whiskers.

Theoretical Exploration of Magnesium Borate Electronic Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium borates represent a diverse class of inorganic compounds with a wide array of applications, from thermoluminescent dosimetry to potential use as wide-bandgap semiconductors.[1] Understanding the electronic structure of these materials is paramount for tailoring their properties for specific technological and pharmaceutical applications. This technical guide provides an in-depth overview of the theoretical studies conducted on the electronic structure of magnesium borates, with a focus on magnesium metaborate (B1245444) (MgB₂O₄) and its close analogs. Due to a scarcity of dedicated theoretical studies on magnesium metaborate, this guide synthesizes findings from related magnesium borate (B1201080) compounds to provide a comprehensive understanding of the theoretical approaches and key electronic properties.

Crystal and Electronic Structure of Magnesium Borates

The crystal structure of magnesium borates is characterized by the presence of both three- and four-coordinated boron atoms, forming BO₃ triangles and BO₄ tetrahedra. These boron-oxygen units connect to form complex anionic networks, with magnesium atoms occupying interstitial sites and forming ionic bonds with oxygen. For instance, in the hydrated magnesium borate Mg[B₆O₇(OH)₆]·5H₂O, the fundamental building block is a B₆O₇(OH)₆ cluster, and the Mg atom is octahedrally coordinated to six oxygen atoms.

Theoretical studies on magnesium borates primarily employ Density Functional Theory (DFT) to elucidate their electronic band structure, density of states (DOS), and optical properties. These calculations are crucial for predicting material properties such as the bandgap, conductivity, and potential for luminescence.

Quantitative Data Summary

The following table summarizes key quantitative data extracted from theoretical and experimental studies on various magnesium borate compounds. This data provides a comparative overview of their electronic and structural properties.

| Compound | Formula | Crystal System | Bandgap (eV) | Method |

| Magnesium Tetraborate | MgB₄O₇ | Orthorhombic | ~9.0 | Ab initio calculation |

| Magnesium Tetraborate | MgB₄O₇ | Orthorhombic | 3.78 | Experimental (Transmission Spectra)[2] |

| Magnesium Diboride | MgB₂ | Hexagonal | Metallic | DFT (GGA) |

| Boracite | Mg₃B₇O₁₃Cl | Orthorhombic | - | - |

Experimental and Computational Protocols

The theoretical investigation of the electronic structure of magnesium borates predominantly relies on first-principles calculations within the framework of Density Functional Theory (DFT).

Key Methodologies:

-

Software Packages: The WIEN2k software package is a frequently cited tool for performing these calculations.[3][4]

-

Approximations: The Generalized Gradient Approximation (GGA) is a common choice for the exchange-correlation functional, which is a key component of DFT calculations.

-

Structural Optimization: Prior to electronic structure calculations, the crystal structure of the material is typically optimized to find the lowest energy configuration.

The general workflow for a theoretical study of the electronic structure of a magnesium borate compound is as follows:

Signaling Pathways and Logical Relationships

The relationship between the theoretical inputs and the predicted electronic properties can be visualized as a logical flow. The accuracy of the predicted properties is highly dependent on the chosen computational parameters.

Conclusion

The theoretical study of the electronic structure of magnesium borates is a burgeoning field with significant implications for materials science and drug development. While specific research on this compound (MgB₂O₄) is limited, the methodologies and findings from studies on related compounds such as MgB₄O₇ and MgB₂ provide a robust framework for future investigations. The continued application of advanced computational techniques will undoubtedly lead to a deeper understanding of these versatile materials and accelerate the discovery of new applications.

References

The Expanding Landscape of Magnesium Borates: A Technical Guide to Novel Phases and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The field of materials science is witnessing a surge in the discovery and synthesis of novel magnesium borate (B1201080) phases, driven by their diverse and promising applications in ceramics, catalysis, and potentially even drug delivery systems. This technical guide provides an in-depth overview of recent advancements in the synthesis and characterization of new magnesium borate compounds, with a focus on quantitative data and detailed experimental protocols.

Newly Discovered Magnesium Borate Phases: A Comparative Overview

Recent research has unveiled several new magnesium borate compounds with unique crystal structures and properties. The following table summarizes the key crystallographic and synthesis data for some of these novel phases, offering a clear comparison for researchers.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Synthesis Method | Key Precursors | Reference |

| New Magnesium Borate Mineral | Mg[B₆O₇(OH)₆]·5H₂O | Monoclinic | P2₁/c | a = 10.43, b = 9.87, c = 12.89, β = 106.6° | Dilution Method | Boron-bearing salt lake brine | [1] |

| Magnesium Tetrahydroborate Complex | (Ph₄P)₂[Mg(BH₄)₄] | - | - | Mg···B(1) = 2.429(6), Mg···B(2) = 2.421(8) | Reaction in DME | MgCl₂, NaBH₄, Ph₄PBH₄ | [2] |

| Magnesium Nitridoborate Halide | Mg₂[BN₂]Br | Monoclinic | C2/c | a = 9.1509(3), b = 6.6209(3), c = 6.4756(2), β = 109.353(3)° | Solid-State Reaction | Mg₃N₂, MgBr₂, BN | [3] |

| Magnesium Borate Nanobelts | Mg₃B₂O₆ | Orthorhombic | - | - | Thermal Treatment | Boron, MgO, Ar/H₂O gases | [4] |

| Magnesium Borate Whiskers | Mg₂B₂O₅ | Monoclinic | - | - | Molten Salt Method | H₃BO₃, MgCl₂, NaCl | [5] |

Experimental Protocols for the Synthesis of Novel Magnesium Borates

The successful synthesis of new magnesium borate phases relies on precise control over reaction conditions. This section details the methodologies for key experiments cited in recent literature.

Dilution Method for Mg[B₆O₇(OH)₆]·5H₂O

This method provides a green chemistry approach for synthesizing a new magnesium borate mineral from natural brines.[1]

Experimental Workflow:

References

A Technical Guide to the Magnesium Oxide-Boric Oxide Binary System

For Researchers, Scientists, and Development Professionals

This technical guide provides a comprehensive overview of the magnesium oxide (MgO) - boric oxide (B₂O₃) phase diagram. It details the stable compounds, invariant reactions, and the experimental methodologies used for their determination, serving as a critical resource for applications in ceramics, materials science, and refractory technologies.

Core Phase Relationships and Invariant Points

The MgO-B₂O₃ system is characterized by the formation of three stable intermediate compounds, two of which melt incongruently and one that melts congruently. The system also exhibits a eutectic reaction and a region of liquid immiscibility at the B₂O₃-rich end.

Key Compounds in the MgO-B₂O₃ System

The stability and melting behavior of the magnesium borate (B1201080) compounds are fundamental to understanding this system. The key compounds are detailed below.

| Compound Name | Formula | Molar Ratio (MgO:B₂O₃) | Melting Point (°C) | Melting Behavior |

| Magnesium Diborate | MgO·2B₂O₃ | 1:2 | 995 | Incongruent |

| Dimagnesium Borate | 2MgO·B₂O₃ | 2:1 | 1312 | Incongruent |

| Trimagnesium Borate | 3MgO·B₂O₃ | 3:1 | 1410 | Congruent |

Data sourced from thermodynamic assessments and experimental investigations.[1]

Invariant Reactions and Other Features

Invariant points, such as eutectics and peritectics, define the temperatures and compositions at which multiple phases are in equilibrium.

| Feature | Temperature (°C) | Composition (% mol MgO) | Phases in Equilibrium |

| Peritectic (MgO·2B₂O₃) | 995 | ~33.3 | Liquid, MgO·2B₂O₃, 2MgO·B₂O₃ |

| Peritectic (2MgO·B₂O₃) | 1312 | ~66.7 | Liquid, 2MgO·B₂O₃, 3MgO·B₂O₃ |

| Eutectic | 1333 | 71 | Liquid, 3MgO·B₂O₃, MgO |

| Liquid Immiscibility | >1142 | < 36% MgO | Two distinct liquid phases |

Note: Incongruent melting of MgO·2B₂O₃ yields 2MgO·B₂O₃ and a liquid, while 2MgO·B₂O₃ incongruently melts to form 3MgO·B₂O₃ and a liquid.[1][2]

Crystallographic Data of Magnesium Borates

The crystal structure of the stable compounds influences their material properties.

| Compound | Formula | Crystal System | Space Group |

| Dimagnesium Borate | 2MgO·B₂O₅ (or Mg₂B₂O₅) | Monoclinic | P2₁/c |

| Trimagnesium Borate | 3MgO·B₂O₆ (or Mg₃(BO₃)₂) | Orthorhombic | Pnnm |

Data for Mg₂B₂O₅ and Mg₃(BO₃)₂ sourced from materials databases.[3][4]

Experimental Determination of the Phase Diagram

The determination of a phase diagram is a meticulous process involving both dynamic and static experimental methods to identify phase transitions as a function of temperature and composition.[5][6][7]

Key Experimental Protocols

-

Sample Preparation :

-

Starting Materials : High-purity magnesium oxide (MgO) and boric acid (H₃BO₃) or boric oxide (B₂O₃) are used as precursors.[1][2] Boric acid is often preferred as it decomposes to B₂O₃ upon heating.

-

Mixing : The precursor powders are precisely weighed to achieve specific molar ratios of MgO to B₂O₃. The powders are then intimately mixed, often through methods like ball milling, to ensure homogeneity.[2]

-

Calcination/Sintering : The mixed powders are heated in a furnace to synthesize the desired magnesium borate compounds. This solid-state reaction typically occurs at temperatures between 600°C and 1050°C for several hours.[1][2]

-

-

Thermal Analysis (Dynamic Method) :

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) : This is a primary technique for detecting phase transitions.[6][8][9] A small sample of a specific composition is heated or cooled at a controlled rate. Endothermic or exothermic events, such as melting, solidification, or solid-state phase transformations, are recorded as peaks on a thermogram.[9] These peaks correspond to the liquidus, solidus, eutectic, and peritectic temperatures for that composition.[6]

-

-

Quenching and Phase Identification (Static Method) :

-

Equilibration and Quenching : Samples of various compositions are held at specific high temperatures for an extended period to reach thermodynamic equilibrium. They are then rapidly cooled (quenched) to room temperature, preserving the high-temperature phase constitution.[5][7]

-

X-Ray Diffraction (XRD) : XRD is the principal technique used to identify the crystalline phases present in the quenched samples.[5][7] By analyzing a series of samples quenched from different temperatures and compositions, the phase boundaries can be accurately mapped.[5] XRD is also crucial for determining the crystal structure of newly identified compounds.[7]

-

Microscopic Analysis : Metallographic or microscopic examination of the quenched samples can reveal the number of phases present, their morphology, and their distribution, which helps in identifying eutectic and peritectic microstructures.[8]

-

Visualized Workflows and Phase Relationships

The following diagrams illustrate the logical relationships within the MgO-B₂O₃ system and a typical experimental workflow for its determination.

Caption: Logical flow of stable phases in the MgO-B₂O₃ system with increasing MgO content.

Caption: Generalized experimental workflow for determining a ceramic phase diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. dl.asminternational.org [dl.asminternational.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 8. engineeringenotes.com [engineeringenotes.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Magnesium Metaborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium metaborate (B1245444) (Mg(BO₂)₂) is an inorganic compound with applications in the pharmaceutical industry, including roles as a preservative and buffering agent.[1][2] A thorough understanding of its solubility in various solvents is critical for its formulation and application in drug development and other scientific research. This technical guide provides a summary of the currently available qualitative solubility data for magnesium metaborate, alongside a detailed experimental protocol for the quantitative determination of its solubility. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide equips researchers with the methodology to generate this crucial data in-house.

Introduction to this compound

This compound is a white, crystalline powder or colorless orthorhombic crystal.[1][2] It is known to be soluble in acids and slightly soluble in water.[1][2][3] Its utility in the pharmaceutical sector is attributed to its properties as a preservative, fungicide, and pH buffer.[1][2]

Solubility of this compound: A Qualitative Summary

Table 1: Qualitative Solubility of this compound in Different Solvents

| Solvent | Solubility Description | Source |

| Water | Slightly soluble / Insoluble at room temperature | [1][2][3][4] |

| Alcohol | Soluble | [3][5] |

| Acetic Acid | Soluble | [3][5] |

| Inorganic Acids | Soluble | [3][5] |

| Dilute Alkali | Soluble | [1] |

A 1955 patent describes a method to create a stable aqueous solution of this compound up to a concentration of 12-13% by reacting magnesium chloride and sodium metaborate at approximately 25°C and a pH of 6.5-9.0.[6] This suggests that under specific conditions, its aqueous solubility can be enhanced.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following section provides a detailed methodology for determining the solubility of this compound. This protocol is based on the widely accepted isothermal equilibrium method.

Principle

The isothermal equilibrium method involves creating a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. The system is allowed to reach equilibrium, after which the concentration of the dissolved solute in the supernatant is quantified.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., deionized water, ethanol, methanol, acetone)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Apparatus for borate (B1201080) concentration analysis (e.g., ICP-AES, spectrophotometer, or titration equipment)

Experimental Workflow

The logical steps for the isothermal gravimetric method for determining the solubility of a salt are outlined below.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature. Ensure the temperature is monitored and remains constant throughout the experiment.

-

-

Equilibration:

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

After the equilibration period, stop the agitation and allow the container to rest in the thermostatic bath for several hours to let the undissolved solid settle.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding disturbance of the settled solid.

-

Immediately filter the collected sample through a syringe filter (0.45 µm) to remove any suspended microparticles. The filter material should be chemically inert to the solvent.

-

-

Analysis of Borate Concentration:

-

The concentration of dissolved this compound in the filtrate can be determined by quantifying the boron or magnesium content. Several analytical methods can be employed:

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This is a highly sensitive method for determining the concentration of magnesium or boron in the sample.[7][8]

-

Spectrophotometry: Boron can be determined using colorimetric methods, for instance, by reacting with azomethine-H to form a yellow-colored compound, with its absorbance measured at 420 nm.[9]

-

Titration: For aqueous solutions, the borate concentration can be determined by titration with a standardized acid, often in the presence of a complexing agent like mannitol (B672) or sorbitol to enhance the acidity of boric acid.

-

-

-

Calculation of Solubility:

-

From the determined concentration of magnesium or boron in the filtrate, calculate the mass of dissolved this compound.

-

Express the solubility in the desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

-

Logical Relationships in Solubility Determination

The process of determining solubility follows a clear logical progression from establishing equilibrium to analyzing the resulting solution.

Caption: Logical flow from system definition to solubility data.

Conclusion

While this compound is noted for its utility in the pharmaceutical industry, a significant knowledge gap exists regarding its quantitative solubility in various solvents. The qualitative data indicates slight solubility in water and better solubility in alcohols and acids. This guide provides a robust and detailed experimental protocol to enable researchers and drug development professionals to systematically determine the solubility of this compound. The generation of such data is essential for optimizing formulation strategies, ensuring product stability, and expanding the applications of this compound.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. chemiis.com [chemiis.com]

- 5. MAGNESIUM BORATE | 13703-82-7 [chemicalbook.com]

- 6. US2717240A - Method of making this compound solutions - Google Patents [patents.google.com]

- 7. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 9. mt.com [mt.com]

Spectroscopic Analysis of Magnesium Metaborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used in the analysis of magnesium metaborate (B1245444). It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the methodologies and data interpretation integral to the characterization of this inorganic compound.

Introduction to Magnesium Metaborate

This compound (Mg(BO₂)₂) is an inorganic compound with applications in various fields, including ceramics and pharmaceuticals.[1] A thorough characterization of its structural and chemical properties is crucial for its effective application. Spectroscopic analysis provides a suite of powerful, non-destructive techniques to probe the molecular and electronic structure of this compound. This guide will focus on Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy is essential for identifying the functional groups and understanding the bonding within this compound. The borate (B1201080) anion can exist in various coordination environments, primarily as trigonal BO₃ and tetrahedral BO₄ units. FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of these groups.

FT-IR Spectroscopy

Theoretical Background: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the material based on the vibrational modes of its constituent chemical bonds.

Interpretation of Spectra: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of B-O bonds in both BO₃ and BO₄ units.[2]

-

~1300-1500 cm⁻¹: Asymmetric stretching vibrations of trigonal BO₃ units.[2][3]

-

~1020-1280 cm⁻¹: Asymmetric stretching of tetracoordinated boron (BO₄ groups).[2][3]

-

~630-910 cm⁻¹: Bending modes of both trigonal and tetrahedral boron.[2][3]

Raman Spectroscopy

Theoretical Background: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecules in the sample.

Interpretation of Spectra: Raman spectroscopy provides complementary information to FT-IR. For borate compounds, specific Raman bands can be assigned to the symmetric and antisymmetric stretching and bending modes of the borate network.

-

~755-757 cm⁻¹: Symmetric stretching of B-O bonds in BO₄ units.[4]

-

~664-665 cm⁻¹: Vibrational modes associated with B(OH)₄⁻ units, if present.[4]

-

Below 579 cm⁻¹: Bending modes of BO₃ and BO₄ units.[4]

Quantitative Vibrational Spectroscopy Data

The following table summarizes the characteristic vibrational frequencies for magnesium borates from FT-IR and Raman spectroscopy.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| Asymmetric B-O Stretching (BO₃) | 1300 - 1500 | - | [2][3] |

| Asymmetric B-O Stretching (BO₄) | 1020 - 1280 | - | [2][3] |

| Symmetric B-O Stretching (BO₄) | - | 755 - 757 | [4] |

| B-O-B Bending | 630 - 910 | < 579 | [2][3][4] |

| Bending of B(OH)₄⁻ | - | 664 - 665 | [4] |

X-ray Photoelectron Spectroscopy (XPS)

Theoretical Background: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical environment.

Interpretation of Spectra: For this compound, XPS can be used to confirm the presence of magnesium, boron, and oxygen and to determine their oxidation states.

-

Mg 2p: The binding energy of the Mg 2p core level is indicative of the oxidation state of magnesium. For Mg in MgB₂, a major peak is observed at 51.3 eV.[5] In magnesium oxide, the Mg 2p peak is typically found at a slightly lower binding energy.

-

B 1s: The B 1s spectrum provides information about the chemical environment of boron. In MgB₂, the main B 1s peak is at 187.7 eV.[5] For borates, the B 1s binding energy is expected to be higher due to the bonding with oxygen. For instance, in cobalt borate, a peak at 191.8 eV is attributed to B³⁺.[6]

-

O 1s: The O 1s spectrum can be complex and may be deconvoluted to distinguish between oxygen in the borate network and any surface hydroxides or carbonates.

Quantitative XPS Data

The following table provides expected binding energy ranges for the core levels in this compound, based on data from related compounds.

| Core Level | Expected Binding Energy (eV) | Reference Compound | Reference |

| Mg 2p | ~51.3 | MgB₂ | [5] |

| B 1s | ~191.8 | Cobalt Borate | [6] |

| O 1s | ~531-533 | Magnesium Oxides/Hydroxides | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Background: Solid-state NMR spectroscopy is a powerful tool for probing the local atomic environment of specific nuclei. For this compound, ²⁵Mg and ¹¹B NMR are particularly informative.

Interpretation of Spectra:

-

²⁵Mg NMR: This technique provides details about the coordination environment of magnesium ions. The chemical shift and quadrupolar coupling constant are sensitive to the local structure around the Mg site.

-

¹¹B NMR: ¹¹B NMR can distinguish between three- and four-coordinated boron atoms, providing a quantitative measure of their relative abundance in the borate network.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle.[4]

-

Mixing: Add approximately 200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[4]

-

Pellet Pressing: Transfer the mixture to a die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[8] A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the powdered this compound sample on a microscope slide or in a capillary tube.

-

Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 514.5 nm or 633 nm).[9][10]

-

Data Acquisition: Focus the laser on the sample and collect the scattered light. The spectral resolution should be set appropriately (e.g., 2-4 cm⁻¹).[9][10] The spectrum is typically collected over a range that includes the characteristic borate vibrational modes.

X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation: Mount the powdered this compound sample on a sample holder using double-sided adhesive tape. Ensure the surface is flat and representative of the bulk material.

-

Instrumentation: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Data Acquisition: Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα). Acquire a survey scan to identify all elements present, followed by high-resolution scans of the Mg 2p, B 1s, and O 1s regions to determine chemical states.[7] Charge referencing is typically done using the adventitious carbon C 1s peak at 284.8 eV.[7]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Characterization of Inorganic Compounds | Chem Lab [chemlab.truman.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. irbiscorp.spsl.nsc.ru [irbiscorp.spsl.nsc.ru]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Metaborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium metaborate (B1245444) is an inorganic compound with diverse applications, including in the pharmaceutical industry as an additive and buffer, as well as in materials science.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of magnesium metaborate, along with experimental protocols for its synthesis and characterization, to support research and development activities.

Physicochemical Properties

This compound can exist in various hydrated and anhydrous forms. The properties of the most common forms are summarized below.

Quantitative Data

The physical and chemical properties of this compound are presented in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | References |

| Chemical Formula | Mg(BO₂)₂ (anhydrous) | [1][2][3] |

| B₂H₂MgO₅ (hydrated) | [4][5][6] | |

| Molecular Weight | 109.92 g/mol (anhydrous) | [1][2][7][8] |

| 127.94 g/mol (hydrated) | [4][5][6] | |

| Appearance | Colorless orthorhombic crystals or white powder.[1][2][9][10] | [1][2][9][10] |

| CAS Number | 13703-82-7 | [1][2][7] |

Table 2: Thermal and Physical Properties of Anhydrous this compound

| Property | Value | References |

| Melting Point | 988 °C | [1][2][9][10][11] |

| Boiling Point | 162 °C (at 101,325 Pa) | [9][10] |

| Density | 2.30 g/cm³ | [1][2][3][9][10][11] |

Table 3: Solubility Profile

| Solvent | Solubility | References |

| Water | Slightly soluble | [1][2][9][10] |

| Acid | Soluble | [1][2] |

| Dilute Alkali | Soluble | [1][2] |

| Alcohol | Soluble | [9] |

| Acetic Acid | Soluble | [9] |

Crystal Structure

The anhydrous form of this compound typically possesses a colorless orthorhombic crystal structure.[1][2] A hydrated magnesium borate (B1201080) mineral with the formula Mg[B₆O₇(OH)₆]·5H₂O has been synthesized and characterized. Its crystal structure is monoclinic.[12] In this structure, the boron atoms exist in both trigonal (BO₃) and tetrahedral (BO₄) coordination.[12]

The fundamental structural units of borate minerals can be visualized. The following diagram illustrates the basic building blocks of borate structures.

Chemical Reactivity and Stability

This compound is a stable compound that is not easily decomposed by heat.[1][2] It is soluble in acids and slightly soluble in water.[1][2][9][10] The solubility in water can be influenced by pH and temperature, with stable solutions being formed under specific conditions (pH 6.5-9.0 and temperatures below 50°C).[13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of sodium metaborate with magnesium chloride.[1][2][10]

Protocol: Sodium Metaborate and Magnesium Chloride Method

-

Add sodium metaborate tetrahydrate and magnesium chloride in equimolecular proportions to a reaction vessel containing a specific amount of water.[1][2][10][13]

-

Heat the mixture. A white precipitate of this compound will form.[1][2][10] The reaction is as follows: 2NaBO₂·4H₂O + MgCl₂ → Mg(BO₂)₂·H₂O + 2NaCl + 7H₂O[1][2][10]

-

Filter the resulting slurry to separate the precipitate.[1][2][10]

-

Wash the precipitate with water to remove any soluble impurities.[1][2][10]

-

Dry the washed precipitate to obtain the final this compound product.[1][2][10]

The following workflow illustrates the synthesis process.

Characterization Techniques

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the synthesized product.[14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present, particularly the B-O stretching and bending vibrations, which are characteristic of borate compounds.[12][14]

-

Raman Spectroscopy: Complements FT-IR in identifying the vibrational modes of the borate network.[12][14]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.[12]

The general workflow for characterization is depicted below.

Applications in Research and Drug Development

This compound finds applications in the pharmaceutical industry, primarily as an excipient.[1][2] Its properties make it suitable for use as:

-

A buffer: To maintain the pH of pharmaceutical formulations.[1][2]

-

An additive: As a filler or binder in solid dosage forms.[1][2]

-

A preservative and fungicide: Due to its antimicrobial properties.[1][2][9][10]

Safety Information

This compound is considered to have low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken during handling. It is advisable to avoid inhalation of dust and contact with skin by using personal protective equipment such as gloves and masks, and ensuring work is conducted in a well-ventilated area.[2]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, including its synthesis and characterization. The structured presentation of data and experimental protocols aims to facilitate its use in research, particularly in the fields of materials science and pharmaceutical development. Further investigation into its specific applications and interactions within biological systems could reveal new opportunities for this versatile compound.

References

- 1. This compoundï¼magnesium borate [chembk.com]

- 2. This compound [chembk.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. Magnesium borate 13703-82-7 India [ottokemi.com]

- 8. Magnesium borate | B2MgO4 | CID 13710655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. MAGNESIUM BORATE | 13703-82-7 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. magnesium borate | CAS#:13703-82-7 | Chemsrc [chemsrc.com]

- 12. Synthesis, Structure and Properties of a Magnesium Borate in Concentrated Boron-Bearing Salt Lake Brine by Dilution Method [ccspublishing.org.cn]

- 13. US2717240A - Method of making this compound solutions - Google Patents [patents.google.com]

- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]

Methodological & Application

Application Notes and Protocols for the Solid-State Synthesis of Magnesium Metaborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of magnesium metaborate (B1245444) and other magnesium borates via solid-state reactions. This documentation is intended to guide researchers in the successful preparation and characterization of these materials for various applications, including in the pharmaceutical industry as additives and buffers.[1]

Introduction

Magnesium borates are inorganic compounds with a range of compositions and crystal structures, each possessing unique properties.[1][2] They are notable for their thermal stability, mechanical strength, and utility in diverse fields such as ceramics, flame retardants, and as anti-wear additives.[1][3] In the pharmaceutical and drug development sectors, magnesium borate (B1201080) is utilized as an additive, buffer, preservative, and fungicide.[1]

The solid-state reaction method is a common and effective technique for synthesizing magnesium borates. This method involves the high-temperature reaction of solid precursors, typically magnesium oxide (MgO) and a boron source like boric acid (H₃BO₃) or boron oxide (B₂O₃). The stoichiometry of the reactants and the thermal processing conditions are critical parameters that determine the final magnesium borate phase.

Synthesis Overview

The solid-state synthesis of magnesium borates generally follows a straightforward workflow, from precursor preparation to final product characterization. The key stages involve the precise mixing of reactants, a high-temperature calcination step to induce the chemical reaction, and subsequent analysis to confirm the desired product has been formed.

Caption: Experimental workflow for the solid-state synthesis of this compound.

Quantitative Data Summary

The following tables summarize the experimental parameters for the solid-state synthesis of different magnesium borate compounds based on literature data.

Table 1: Synthesis Parameters for Magnesium Tetraborate (MgB₄O₇)

| Precursor 1 | Precursor 2 | Molar Ratio (MgO:B₂O₃) | Temperature (°C) | Time (hours) | Observed Phases | Reference |

| MgO | H₃BO₃ | 1:1 | 25-1200 (TG/DTA) | - | Intermediate phases | [1] |

| MgO | H₃BO₃ | 1:2 | 950 | 2 | MgB₄O₇ (major), t-Mg₂B₂O₅ (minor), unreacted B₂O₃ | [1] |

| MgO | H₃BO₃ | 1:3 | 25-1200 (TG/DTA) | - | Intermediate phases | [1] |

Table 2: Synthesis Parameters for Magnesium Borate (Mg₂B₂O₅)

| Precursor 1 | Precursor 2 | Molar Ratio (MgO:B₂O₃) | Temperature (°C) | Time (hours) | Resulting Phase | Reference |

| MgO | H₃BO₃ | 1:0.25 | 600-1050 | 1 | Phase mixture | [3] |

| MgO | H₃BO₃ | 1:0.5 | 850 | 4 | Monoclinic Mg₂B₂O₅ (with minor triclinic phase) | [3] |

| MgO | H₃BO₃ | 1:0.5 | 1050 | 4 | Triclinic Mg₂B₂O₅ (single phase) | [3] |

| MgO | H₃BO₃ | 1:1.5 | 600-1050 | 1 | Phase mixture | [3] |

| MgO | B | 1:1 (weight) | 500 | 1.5 | Mg, MgB₂, MgO, Mg₂B₂O₅, B, B₂O₃ | [4] |

Experimental Protocols

Protocol 1: Synthesis of Magnesium Tetraborate (MgB₄O₇)

This protocol is adapted from the solid-state synthesis of MgB₄O₇ using magnesium oxide and boric acid.[1]

1. Materials and Equipment:

-

Magnesium oxide (MgO), analytical grade

-

Boric acid (H₃BO₃), analytical grade

-

Agate mortar and pestle or ball mill

-

Alumina (B75360) crucible

-

High-temperature muffle furnace

-

Desiccator

2. Procedure:

-

Precursor Preparation: Calculate the required masses of MgO and H₃BO₃ to achieve a MgO:B₂O₃ molar ratio of 1:2. Note that two moles of H₃BO₃ will decompose to form one mole of B₂O₃ and three moles of H₂O.

-

Mixing: Thoroughly mix the weighed precursors in an agate mortar and pestle or using a ball mill to ensure a homogeneous mixture.

-

Calcination:

-

Transfer the mixed powder into an alumina crucible.

-

Place the crucible in a muffle furnace.

-

Heat the sample to 950°C. A heating rate of 5-10°C/min is recommended.

-

Hold the temperature at 950°C for 2 hours.

-

-

Cooling: After the reaction time, turn off the furnace and allow the sample to cool down to room temperature naturally within the furnace.

-

Product Recovery: Once cooled, remove the crucible from the furnace and transfer the synthesized powder to a clean, dry vial. Store the product in a desiccator to prevent moisture absorption.

3. Characterization:

-

X-ray Diffraction (XRD): To identify the crystalline phases present in the final product.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational modes of the borate groups.

Protocol 2: Synthesis of Monoclinic and Triclinic Mg₂B₂O₅

This protocol outlines the synthesis of the two different crystalline forms of Mg₂B₂O₅.[3]

1. Materials and Equipment:

-

Magnesium oxide (MgO), analytical grade

-

Boric acid (H₃BO₃), analytical grade

-

Agate mortar and pestle or ball mill

-

Alumina crucibles

-

High-temperature muffle furnace

-

Desiccator

2. Procedure:

-

Precursor Preparation: Weigh the appropriate amounts of MgO and H₃BO₃ to obtain a MgO:B₂O₃ molar ratio of 1:0.5.

-

Mixing: Homogenize the precursors using a mortar and pestle or a ball mill.

-

Calcination for Monoclinic Mg₂B₂O₅:

-

Place the mixture in an alumina crucible.

-

Heat the sample in a muffle furnace to 850°C.

-

Maintain the temperature at 850°C for 4 hours.

-

-

Calcination for Triclinic Mg₂B₂O₅:

-

Place the mixture in a separate alumina crucible.

-

Heat the sample in a muffle furnace to 1050°C.

-

Maintain the temperature at 1050°C for 4 hours.

-

-

Cooling: Allow the samples to cool to room temperature inside the furnace.

-

Product Recovery: Store the resulting powders in labeled vials inside a desiccator.

3. Characterization:

-

Utilize XRD, SEM, and FT-IR as described in Protocol 1 to confirm the formation of the desired crystalline phase and to characterize the product's physical properties.

Reaction Pathways

The solid-state reaction between magnesium oxide and a boron source to form magnesium borates proceeds through several temperature-dependent steps. When boric acid is used as a precursor, it first dehydrates to form boron oxide, which then reacts with magnesium oxide.

Caption: Simplified reaction pathway for the synthesis of magnesium borates.

Applications

Magnesium metaborates synthesized via solid-state reactions have a variety of applications, including:

-

Pharmaceuticals: Used as buffers and additives in drug formulations.[1]

-

Ceramics and Glasses: Enhance thermal and mechanical properties.

-

Flame Retardants: Incorporated into polymers and textiles to reduce flammability.

-

Lubricants: Act as anti-wear and anti-friction additives.[1]

-

Corrosion Inhibitors: The synthesized product has the potential for use as a corrosion inhibitor on some metal surfaces.[1]

Safety Precautions

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle fine powders in a well-ventilated area or a fume hood to avoid inhalation.

-

Exercise caution when operating the high-temperature furnace. Follow the manufacturer's safety guidelines.

-

Allow the furnace and crucibles to cool completely before handling to prevent burns.

References

Application Notes and Protocols: Sol-Gel Synthesis of Magnesium Metaborate Nanoparticles for Potential Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium metaborate (B1245444) (MgB₂O₄) nanoparticles are emerging as a promising class of biomaterials. Their synthesis via the sol-gel method offers a versatile and cost-effective route to produce nanoparticles with controlled size and morphology. While research into their biomedical applications is still in its nascent stages, their composition suggests potential for drug delivery, leveraging the biocompatibility of magnesium and the unique chemical properties of borates.[1] This document provides a detailed protocol for the sol-gel synthesis of magnesium metaborate nanoparticles and explores their potential application in drug delivery, drawing parallels with other biocompatible nanoparticle systems.

I. Sol-Gel Synthesis of this compound Nanoparticles

The sol-gel process for synthesizing this compound nanoparticles involves the formation of a colloidal suspension (sol) that undergoes gelation to form a solid network (gel). Subsequent drying and calcination of the gel yield the desired nanoparticles. The properties of the final product are highly dependent on several parameters, including the precursors, pH, temperature, and calcination conditions.[2]

A. Experimental Protocol: Sol-Gel Synthesis

This protocol outlines a method for the synthesis of this compound nanoparticles.

1. Materials:

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

Boric acid (H₃BO₃)

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Ethanol (B145695) (C₂H₅OH)

-

Deionized water

2. Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

pH meter

-

Drying oven

-

Muffle furnace

3. Procedure:

-

Step 1: Precursor Solution Preparation

-

Dissolve magnesium nitrate hexahydrate and boric acid in a 1:2 molar ratio in a mixture of deionized water and ethanol (1:1 v/v) under vigorous stirring.

-

Add citric acid to the solution as a chelating agent. The molar ratio of citric acid to total metal ions (Mg²⁺) should be 1:1.

-

-

Step 2: Sol Formation

-

Heat the solution to 60°C while stirring continuously.

-

Maintain this temperature for 2 hours to allow for the formation of a stable sol.

-

-

Step 3: Gelation

-

Continue heating and stirring the sol. As the solvent evaporates, the solution will become more viscous and eventually form a transparent gel. This process may take several hours.

-

-

Step 4: Drying

-

Dry the obtained gel in an oven at 120°C for 12 hours to remove the remaining solvent and organic residues. The result is a xerogel.

-

-

Step 5: Calcination

B. Characterization of Synthesized Nanoparticles

The synthesized this compound nanoparticles should be characterized to determine their physicochemical properties.

| Characterization Technique | Purpose | Typical Results |

| X-ray Diffraction (XRD) | To determine the crystalline phase and crystallite size. | Peaks corresponding to the desired magnesium borate (B1201080) phase (e.g., MgB₄O₇ or Mg₂B₂O₅).[3] |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle size distribution. | Spherical or near-spherical nanoparticles with a uniform size distribution. |

| Transmission Electron Microscopy (TEM) | To determine the internal structure, particle size, and morphology at a higher resolution. | High-resolution images confirming the size and crystallinity of the nanoparticles. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the synthesized material. | Characteristic absorption bands for B-O and Mg-O bonds. |

II. Potential Application in Drug Delivery

While direct studies on this compound nanoparticles for drug delivery are limited, their inherent properties and the behavior of similar nanomaterials suggest significant potential. Boron-containing nanomaterials are being explored for cancer therapy, including their use in boron neutron capture therapy and as targeting agents.[4] Magnesium-based biomaterials are known for their biocompatibility and biodegradability.[5]

A. Hypothetical Drug Loading and Release Protocol

This protocol describes a hypothetical experiment for loading a model anticancer drug, Doxorubicin (DOX), onto the synthesized this compound nanoparticles.

1. Materials:

-

Synthesized this compound nanoparticles

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Deionized water

2. Equipment:

-

Ultrasonicator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Shaking incubator

3. Procedure:

-

Step 1: Drug Loading

-

Disperse a known amount of this compound nanoparticles in a solution of DOX in deionized water.

-

Sonicate the mixture for 15 minutes to ensure uniform dispersion.

-

Stir the solution in the dark at room temperature for 24 hours to allow for drug adsorption onto the nanoparticle surface.

-

Centrifuge the suspension to separate the DOX-loaded nanoparticles from the supernatant.

-

Wash the nanoparticles with deionized water to remove any unbound drug.

-

-

Step 2: Quantification of Drug Loading

-

Measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm.

-

Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:

-

DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

-

DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

-

-

Step 3: In Vitro Drug Release

-

Disperse the DOX-loaded nanoparticles in PBS solutions at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment).

-

Incubate the solutions in a shaking incubator at 37°C.

-

At predetermined time intervals, collect aliquots of the release medium and replace with fresh PBS.

-

Measure the concentration of released DOX in the aliquots using a UV-Vis spectrophotometer.

-

Plot the cumulative drug release as a function of time.

-

B. Expected Quantitative Data (Hypothetical)

The following table presents hypothetical data for drug loading and release, based on typical values for similar inorganic nanoparticle systems used in drug delivery.

| Parameter | Value |

| Particle Size (TEM) | 50 - 100 nm |

| Surface Area (BET) | 100 - 150 m²/g |

| Drug Loading Content (DLC) of Doxorubicin | 5 - 10% (w/w) |

| Drug Loading Efficiency (DLE) of Doxorubicin | 60 - 80% |

| Cumulative Drug Release after 48h (pH 7.4) | 20 - 30% |

| Cumulative Drug Release after 48h (pH 5.5) | 60 - 70% |

C. Cytotoxicity Assay Protocol

This protocol outlines a standard MTT assay to evaluate the in vitro cytotoxicity of the this compound nanoparticles and the drug-loaded nanoparticles.

1. Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Normal human cell line (e.g., fibroblasts)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

This compound nanoparticles

-

DOX-loaded this compound nanoparticles

2. Equipment:

-

96-well plates

-

CO₂ incubator

-

Microplate reader

3. Procedure:

-

Step 1: Cell Seeding

-

Seed the cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Step 2: Treatment

-